N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the 3-methylthiophen-2-ylmethyl intermediate: This involves the alkylation of thiophene with a methylating agent.
Coupling reaction: The two intermediates are then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: Could be used in the development of organic semiconductors or other advanced materials.
Biological Studies: May serve as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings may play a role in binding to these targets, while the benzamide moiety could be involved in specific interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-3,5-dinitro-N-p-tolyl-benzamide
- N-(furan-2-ylmethyl)-4-bromobenzamide
Uniqueness
N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to the presence of both furan and thiophene rings, which are less common in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19NO2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H19NO2S/c1-14-5-7-16(8-6-14)19(21)20(12-17-4-3-10-22-17)13-18-15(2)9-11-23-18/h3-11H,12-13H2,1-2H3 |
InChI Key |
IJJZCJLCZCFAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.